3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine, which can then undergo further reactions to yield the desired compound . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, using potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the imidazo[4,5-B]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenated derivatives and phase transfer catalysts are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine compounds .
Wissenschaftliche Forschungsanwendungen
3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a candidate for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric modulator of the GABA A receptor, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes such as aromatase, affecting hormone synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Imidazo[4,5-C]pyridine: Similar in structure but with different biological activities.
Imidazo[1,5-A]pyridine: Known for its use in various therapeutic applications.
Imidazo[1,2-A]pyridine: Another isomer with distinct pharmacological properties.
Uniqueness: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL stands out due to its specific structural configuration and the resulting biological activities. Its ability to act as a GABA A receptor modulator and its potential as a proton pump inhibitor and aromatase inhibitor highlight its unique therapeutic potential .
Eigenschaften
Molekularformel |
C12H9N3O |
---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
InChI-Schlüssel |
CAABWPDQHBTKGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=NC3=C2NC(=O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.